![molecular formula C6H3Br2N3 B1416436 4,7-Dibromo-1H-benzo[d][1,2,3]triazole CAS No. 851106-90-6](/img/structure/B1416436.png)
4,7-Dibromo-1H-benzo[d][1,2,3]triazole
Overview
Description
4,7-Dibromo-1H-benzo[d][1,2,3]triazole is a halogenated heterocyclic compound characterized by a benzotriazole core substituted with bromine atoms at the 4 and 7 positions. Its molecular formula is C₆H₃Br₂N₃, with a molecular weight of 296.92 g/mol. This compound is widely utilized as a key intermediate in polymer synthesis, particularly in optoelectronic materials such as organic light-emitting diodes (OLEDs) and near-infrared (NIR) emitters . The bromine substituents enhance electron-withdrawing properties, making it suitable for charge-transport applications in conjugated polymers .
Synthetic routes involve alkylation of the benzotriazole core with long-chain alkyl bromides (e.g., 2-octyl-1-bromododecane) using K₂CO₃ in DMF, followed by nitration, reduction, and ring-closing reactions with SeO₂ . The compound’s NMR data (δ 7.42 ppm for aromatic protons, δ 4.66 ppm for alkyl chains) confirm its structural integrity .
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
DBBT serves as a crucial building block in the synthesis of organic photovoltaic materials. Its structure allows for effective light absorption and charge transport, making it suitable for use in solar cells. Recent studies have shown that compounds derived from DBBT exhibit promising optical and photovoltaic properties, enhancing the efficiency of solar cells when used as sensitizers or electron transport materials .
Light Emitting Diodes (LEDs)
In the field of organic light-emitting diodes (OLEDs), DBBT has been utilized to develop new materials that improve device performance. The incorporation of DBBT into polymer matrices can enhance the luminescent properties of the resulting materials, leading to brighter and more efficient LED devices .
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of DBBT exhibit significant antibacterial and antifungal activity. For instance, compounds synthesized from DBBT have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Properties
DBBT and its derivatives have been investigated for their anticancer properties. Some studies report that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of specific cellular pathways associated with cancer progression .
Material Science
Synthesis of Novel Materials
DBBT is employed as a precursor in the synthesis of novel materials with applications in sensors and coatings. Its bromine substituents facilitate cross-coupling reactions that lead to the formation of complex polymers and nanomaterials with enhanced mechanical and thermal properties .
Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells, DBBT has been used to create efficient dye molecules that improve light harvesting and conversion efficiency. The structural features of DBBT allow it to form strong interactions with semiconductor materials, enhancing overall device performance .
Case Studies
Mechanism of Action
The mechanism by which 4,7-Dibromo-1H-benzo[d][1,2,3]triazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical comparisons between 4,7-Dibromo-1H-benzo[d][1,2,3]triazole and structurally related derivatives:
Key Differences and Research Findings
Electronic Properties :
- Bromine substituents in this compound increase electron deficiency compared to the parent compound, facilitating charge transport in polymers . Chlorine and fluorine derivatives exhibit even stronger electron-withdrawing effects, but fluorine’s smaller size minimizes steric hindrance .
- Naphthol-fused triazoles demonstrate extended π-conjugation, leading to optical properties distinct from benzotriazoles .
Synthetic Methods :
- 4,7-Dibromo derivatives require multi-step alkylation and nitration , whereas naphthol-triazole hybrids are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
Solubility and Processability: Long alkyl chains (e.g., octyl in C₁₄H₁₇Br₂F₂N₃) enhance solubility in nonpolar solvents, critical for solution-processed OLEDs . Unsubstituted benzotriazoles exhibit poor solubility .
Thermal Stability :
- Halogenation (Br, Cl, F) improves thermal stability, making brominated derivatives suitable for high-temperature polymer processing .
Biological Activity
4,7-Dibromo-1H-benzo[d][1,2,3]triazole is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by the presence of bromine atoms at the 4 and 7 positions of the benzo-triazole ring. Its molecular formula is . The introduction of bromine enhances its biological activity by influencing the electronic properties and steric interactions of the molecule.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of this compound against a range of bacterial strains.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Bacillus subtilis | 5 µg/mL | 20 |
Escherichia coli | 10 µg/mL | 15 |
Pseudomonas aeruginosa | 15 µg/mL | 12 |
Research indicates that compounds with similar triazole structures exhibit potent antibacterial properties due to their ability to inhibit bacterial DNA gyrase and other essential enzymes . The presence of bromine in the structure increases hydrophobic interactions with bacterial membranes, enhancing permeability and subsequent antibacterial action.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against human cancer cell lines.
Table 2: Anticancer Activity Against Human Cell Lines
Cancer Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 2.4 | Histone deacetylase inhibition |
A549 (Lung Cancer) | 1.8 | Induction of apoptosis |
HeLa (Cervical Cancer) | 3.0 | Cell cycle arrest in G2/M phase |
The compound's mechanism involves inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell proliferation . Molecular docking studies have suggested that it binds effectively to HDACs, leading to altered gene expression profiles conducive to apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, this compound has demonstrated potential anti-inflammatory effects.
Table 3: Anti-inflammatory Activity Assessment
Test System | Result |
---|---|
LPS-stimulated BV2 Cells | Significant reduction in NO production |
RAW264.7 Macrophages | Decreased TNF-α secretion |
Studies have shown that treatment with this compound leads to reduced nitric oxide (NO) production in LPS-stimulated microglial cells, indicating its potential as an anti-inflammatory agent . The reduction in pro-inflammatory cytokines such as TNF-α further supports its therapeutic potential in inflammatory diseases.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several derivatives of triazole compounds against multi-drug resistant strains. The results indicated that the brominated derivatives exhibited superior activity compared to non-brominated counterparts .
Case Study 2: Anticancer Mechanism
In vitro studies on MCF-7 cells revealed that exposure to varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Further analysis indicated that this effect was mediated through apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,7-Dibromo-1H-benzo[d][1,2,3]triazole, and how is regioselective bromination achieved?
The synthesis typically involves alkylation and bromination steps. A representative route includes:
Alkylation : Reacting the parent benzotriazole with 2-octyl-1-bromododecane in DMF using K₂CO₃ as a base (69% yield) .
Nitration : Treating the alkylated intermediate with fuming HNO₃ and triflic acid in DCM (79% yield) to introduce nitro groups.
Reduction : Using iron powder in acetic acid to reduce nitro groups to amines (95% yield).
Bromination : Controlled bromination with Br₂ or NBS ensures regioselectivity at the 4,7-positions, guided by steric and electronic effects of substituents .
Key considerations for regioselectivity include:
- Electron-withdrawing substituents (e.g., -NO₂) direct bromination to meta positions.
- Steric hindrance from bulky alkyl chains (e.g., 2-hexyldecyl) minimizes side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Structural validation relies on:
- ¹H/¹³C NMR : Confirms alkyl chain integration and bromine substitution patterns. For example, aromatic protons in the benzotriazole core appear downfield (δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 537.32 for C₂₂H₃₃Br₂F₂N₃) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/Br ratios .
- X-ray Crystallography (if applicable): Resolves solid-state packing and halogen bonding interactions .
Advanced Research Questions
Q. How does structural modification of this compound enhance optoelectronic properties in conjugated polymers?
Incorporating this compound as an electron-deficient (acceptor) unit in donor-acceptor (D-A) polymers improves charge transport and bandgap tuning:
- Polymer Design : Copolymerizing with fluorene (donor) and thiophene (π-bridge) creates low-bandgap materials (1.5–2.0 eV) for near-infrared light-emitting diodes .
- Electron-Withdrawing Effects : The triazole core and bromine substituents lower the LUMO level (-3.2 eV), enhancing electron mobility in organic photovoltaics (OPVs) .
- Morphology Control : Bulky alkyl side chains (e.g., 2-hexyldecyl) prevent aggregation, improving film uniformity in OPVs .
Key Data :
Property | Value | Application | Reference |
---|---|---|---|
LUMO (eV) | -3.2 | OPVs | |
Bandgap (eV) | 1.8 | NIR LEDs |
Q. What methodologies resolve contradictions in reported biological activities of triazole derivatives?
Discrepancies in antimicrobial or anticancer activities arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance activity by increasing membrane permeability. For example, 2,4-dichlorophenoxy substituents improve MIC values against E. coli (2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .
- Assay Variability : Standardize protocols (e.g., broth microdilution) and use positive controls (e.g., streptomycin) to minimize inter-lab variability .
- Computational Modeling : DFT studies (6-311G+(d,p)) predict binding affinities to target enzymes (e.g., DNA gyrase), guiding rational design .
Q. How can computational methods predict reactivity in click chemistry applications?
DFT Calculations : Analyze transition states for azide-alkyne cycloadditions. The triazole’s N-atoms act as hydrogen bond donors, stabilizing intermediates (ΔG‡ ≈ 25 kcal/mol) .
Docking Studies : Simulate interactions with biomolecules (e.g., tubulin for anticancer derivatives) to prioritize synthetic targets .
Charge Distribution Maps : Identify electrophilic centers (C-4 position) for regioselective functionalization .
Case Study : Click chemistry-modified podophyllotoxin derivatives show 10× higher cytotoxicity (IC₅₀ = 0.1 µM) via triazole-mediated DNA intercalation .
Q. What strategies optimize synthetic yields for complex derivatives, and how are side reactions mitigated?
- Temperature Control : Reflux in DMF (120°C) minimizes decomposition during Stille coupling .
- Catalyst Selection : Pd(PPh₃)₄ enhances cross-coupling efficiency (47–56% yield) for thiophene derivatives .
- Purification : Column chromatography (SiO₂, hexane/EtOAc) removes unreacted brominated intermediates .
Yield Comparison :
Reaction Step | Yield (%) | Conditions | Reference |
---|---|---|---|
Alkylation | 69 | K₂CO₃, DMF, 24h | |
Stille Coupling | 47 | Pd(PPh₃)₄, THF, 72h |
Properties
IUPAC Name |
4,7-dibromo-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEQSMBFLCRRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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